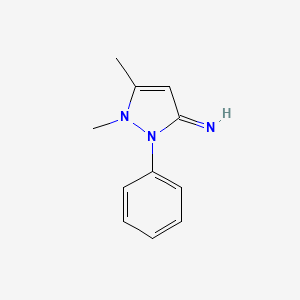

1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine

Description

Properties

CAS No. |

880-80-8 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1,5-dimethyl-2-phenylpyrazol-3-imine |

InChI |

InChI=1S/C11H13N3/c1-9-8-11(12)14(13(9)2)10-6-4-3-5-7-10/h3-8,12H,1-2H3 |

InChI Key |

QHNZQFXEWINVQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=N)N(N1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction

| Step | Description |

|---|---|

| Starting materials | 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and aromatic aldehyde (e.g., 3-hydroxybenzaldehyde) |

| Solvent | Absolute ethanol or ethanol/hexane mixture |

| Catalyst | Trace glacial acetic acid |

| Conditions | Reflux for 3–6 hours with stirring |

| Work-up | Cool to room temperature, filter precipitate, recrystallize from ethanol |

| Purification | Dry under reduced pressure over anhydrous CaCl2 |

| Yield | Typically 85–93% depending on aldehyde |

Characterization Data (Example)

| Compound | Yield (%) | Melting Point (°C) | Rf (EtOAc:Hexane 1:1) | Key IR Bands (cm⁻¹) | 1H NMR Highlights (δ ppm) |

|---|---|---|---|---|---|

| 4-((3-Hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 93 | 132–134 | 0.43 | 3431 (m, OH), 1619 (s, C=N) | 9.56 (s, CH=N), 7.5–7.3 (aromatic H) |

| 4-((4-Hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 89 | 145–146 | 0.39 | 3067 (s, OH), 1654 (s, C=N) | 9.91 (s, CH=N), 7.6–6.8 (aromatic H) |

These data confirm the formation of the imine bond and the retention of aromatic and pyrazolone moieties.

Alternative Synthetic Routes and Modifications

Use of Different Aldehydes

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct condensation | 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one + aromatic aldehyde | Reflux in ethanol, acid catalyst, 3–6 h | 85–93 | Most common, straightforward |

| Cu(II)-photocatalyzed hydrocarboxylation | Imine + CO2 + Cu(phen)2Cl catalyst | Room temp, blue LED, atmospheric CO2 | Up to 60 (functionalized products) | Functionalization of imine |

| Multi-step synthesis via pyrazole carboxylates | Pyrazole carboxylate → alcohol → aldehyde → imine | Various reagents (LAH, IBX, ammonia) | 65–88 (intermediates) | For diverse derivatives |

Research Findings and Notes

- The condensation reaction is highly efficient and yields pure imines suitable for further biological evaluation.

- Spectroscopic data (IR, NMR) consistently confirm the imine formation and substitution pattern.

- The method tolerates various functional groups on the aldehyde, allowing structural diversity.

- Photocatalytic methods open new avenues for post-synthetic modification of the imine scaffold.

- Multi-step synthetic routes provide access to related pyrazole derivatives, expanding the chemical space for drug discovery.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, forming various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .

Scientific Research Applications

1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and coordination compounds.

Medicine: It is investigated for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Crystallographic Data for Key Derivatives

Q & A

Basic: What are the standard synthetic methodologies for preparing 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine derivatives?

The compound and its analogs are typically synthesized via condensation reactions. For example, 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one reacts with substituted benzaldehydes under reflux conditions in ethanol or methanol, yielding Schiff base derivatives (e.g., (E)-4-(4-nitrobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with 87% yield) . Key parameters include solvent choice, reaction time (6–12 hours), and stoichiometric ratios. Characterization is performed via H NMR, EI-MS, and IR spectroscopy to confirm imine bond formation .

Advanced: How can tautomeric equilibria (amine vs. imine forms) in Schiff base derivatives of this compound be experimentally resolved?

Tautomerism is resolved using H NMR and IR spectroscopy. For instance, in (Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)thiazol-4(5H)-one derivatives, H NMR signals at δ 13.30–14.06 ppm (NH) and IR bands at 1636–1664 cm (C=N/C=O) distinguish amine and imine forms. LC-MS and elemental analysis further validate ratios (e.g., 74:26 amine:imine in compound 11 ) .

Basic: What crystallographic tools are recommended for structural elucidation of this compound?

SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) are widely used for small-molecule crystallography . ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular geometry and hydrogen bonding . For example, monoclinic polymorphs of 4-substituted derivatives were solved in space groups and , with unit cell parameters Å, Å, and .

Advanced: How do intermolecular interactions influence polymorphism in crystalline derivatives?

Hydrogen bonding and π-π stacking dictate polymorphism. In 4-(2-hydroxy-4-methoxybenzylideneamino) derivatives, intramolecular O–H⋯N hydrogen bonds stabilize the lattice, while C–H⋯O interactions between methoxy groups and nitrobenzyl rings create distinct packing motifs in vs. polymorphs . Graph-set analysis (e.g., motifs) quantifies these patterns .

Advanced: What computational approaches validate the corrosion inhibition mechanism of Schiff base derivatives of this compound?

Density functional theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO energy gaps, Fukui indices) to correlate molecular structure with inhibition efficiency. For example, (E)-N′-(4-((3,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene)-2-hydroxybenzohydrazide (DBAH) showed a 92% inhibition efficiency for mild steel in HCl, linked to high electron donation from methoxy groups . Molecular dynamics simulations model adsorption on metal surfaces .

Basic: How are biological activities of these derivatives screened experimentally?

Antimicrobial assays (e.g., agar dilution) test efficacy against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. Schiff base-metal complexes (e.g., VO(II), Cu(II)) enhance activity due to chelation effects. Antioxidant activity is measured via DPPH radical scavenging, with IC values compared to standards like ascorbic acid .

Advanced: What strategies optimize reaction yields for sterically hindered derivatives?

Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields for bulky substituents. For 4-(3-nitrobenzyloxy)benzylideneamino derivatives, catalytic amounts of acetic acid (5 mol%) enhance imine formation by protonating the amine intermediate .

Basic: What analytical techniques confirm purity and structural integrity?

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress.

- Spectroscopy : C NMR confirms carbon environments; IR identifies functional groups (e.g., C=N at 1600–1650 cm).

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 62.84% vs. 62.90% in compound 11 ) .

Advanced: How do substituents on the benzaldehyde moiety affect electronic properties?

Electron-withdrawing groups (e.g., –NO) decrease electron density at the imine nitrogen, reducing nucleophilicity. Hammett constants (σ) correlate with reaction rates: derivatives with σ > 0.78 (e.g., 4-nitro) exhibit slower tautomerization but higher thermal stability .

Advanced: What role do hydrogen-bonding networks play in supramolecular assembly?

In 4-(4-benzyloxybenzylideneamino) derivatives, C–H⋯O interactions between benzyloxy oxygen and pyrazole methyl groups form 1D chains, while N–H⋯O bonds create 2D sheets. These networks influence solubility and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.